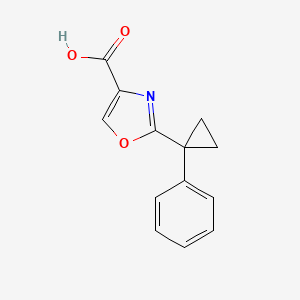

2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid

Description

BenchChem offers high-quality 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1-phenylcyclopropyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-11(16)10-8-17-12(14-10)13(6-7-13)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRGYNHYFOABCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)C3=NC(=CO3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Solubility of 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid in Organic Solvents: A Methodological and Theoretical Framework

This in-depth technical guide provides a comprehensive overview of the principles and practices for determining and modeling the solubility of 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid in various organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences. It delineates the theoretical underpinnings of solubility, provides a detailed experimental protocol for its determination, and demonstrates the application of thermodynamic models for data correlation and analysis.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The therapeutic efficacy of a drug candidate is intrinsically linked to its bioavailability, which in turn is heavily influenced by its solubility.[1] A drug must be in a dissolved state to be absorbed and exert its pharmacological effect, regardless of the route of administration. Consequently, a thorough understanding and characterization of a compound's solubility profile in various solvent systems are paramount during the early stages of drug discovery and development. Poor aqueous solubility is a major hurdle for a significant portion of new chemical entities, often leading to high required doses to achieve therapeutic plasma concentrations.[1]

The molecule of interest, 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid, possesses structural features—a carboxylic acid group, an oxazole ring, and a phenylcyclopropyl moiety—that suggest a complex solubility behavior dependent on the polarity and hydrogen bonding capabilities of the solvent.[2][3] The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the oxazole ring provides a polar, aromatic system.[2] The phenylcyclopropyl group contributes to the molecule's non-polar character. Therefore, its solubility is expected to vary significantly across different organic solvents.

This guide will provide a robust framework for experimentally determining and theoretically modeling the solubility of this compound, enabling researchers to make informed decisions in formulation development, process chemistry, and preclinical studies.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. The equilibrium is established when the chemical potential of the solid solute is equal to its chemical potential in the solution. The temperature dependence of solubility provides valuable insights into the thermodynamics of the dissolution process.

The van't Hoff Equation

The van't Hoff equation describes the relationship between the mole fraction solubility (x) and the absolute temperature (T).[4][5] A plot of the natural logarithm of the mole fraction solubility versus the reciprocal of the absolute temperature, known as a van't Hoff plot, can be used to determine the apparent enthalpy (ΔH°sol) and entropy (ΔS°sol) of dissolution.[4][6]

The integrated form of the van't Hoff equation is:

ln(x) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)

where R is the universal gas constant.[7]

-

Enthalpy of Dissolution (ΔH°sol): A positive value indicates an endothermic dissolution process, where solubility increases with temperature. Conversely, a negative value signifies an exothermic process, where solubility decreases with increasing temperature.[7]

-

Entropy of Dissolution (ΔS°sol): This term reflects the change in randomness or disorder of the system upon dissolution.

It is important to note that the van't Hoff plot is often linear over a narrow temperature range, assuming that the enthalpy and entropy of dissolution are constant.[7]

The Apelblat Equation

The Apelblat equation is a semi-empirical model that provides a more accurate correlation of solubility data over a wider temperature range compared to the simplified van't Hoff equation.[8][9] The equation is expressed as:

ln(x) = A + (B / T) + C * ln(T)

where A, B, and C are empirical parameters determined by fitting the experimental solubility data.[8][10] These parameters account for the non-ideal behavior of the solution and the temperature dependence of the enthalpy of dissolution.[8][11] The Apelblat model is widely used for its accuracy and versatility in representing the solubility of pharmaceuticals in various solvents.[9][10]

Experimental Determination of Solubility: The Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid.[12][13][14] It involves preparing a saturated solution, separating a known amount of the solution, evaporating the solvent, and weighing the remaining solute.[13][15]

Materials and Apparatus

-

2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid

-

Selected organic solvents (e.g., methanol, acetone, ethyl acetate, toluene)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Conical flasks with stoppers

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporating dishes or vials

-

Drying oven

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid to a conical flask containing a known volume of the desired organic solvent.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period confirms that the solution is saturated.[13]

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 5-10 mL) of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporating dish. This step is crucial to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Weigh the evaporating dish containing the filtered saturated solution to determine the mass of the solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C).

-

After cooling to room temperature in a desiccator, weigh the evaporating dish with the dried solute.

-

Data Calculation

The mole fraction solubility (x) can be calculated using the following steps:

-

Mass of solute (msolute): Final weight of dish + solute - Initial weight of empty dish

-

Mass of solvent (msolvent): (Weight of dish + solution) - (Final weight of dish + solute)

-

Moles of solute (nsolute): msolute / Msolute (where M is the molar mass)

-

Moles of solvent (nsolvent): msolvent / Msolvent

-

Mole fraction solubility (x): nsolute / (nsolute + nsolvent)

This procedure should be repeated at various temperatures to obtain a solubility profile.

Hypothetical Solubility Data and Modeling

As of the writing of this guide, specific experimental solubility data for 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid is not publicly available. Therefore, for illustrative purposes, a hypothetical dataset has been generated to demonstrate the application of the theoretical models.

Disclaimer: The following data is purely for demonstration and should not be considered as experimentally verified values.

Table 1: Hypothetical Mole Fraction Solubility (x) of 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid in Various Solvents at Different Temperatures (K)

| Temperature (K) | Methanol | Acetone | Ethyl Acetate | Toluene |

| 293.15 | 0.0250 | 0.0180 | 0.0120 | 0.0030 |

| 298.15 | 0.0315 | 0.0235 | 0.0165 | 0.0042 |

| 303.15 | 0.0390 | 0.0300 | 0.0220 | 0.0058 |

| 308.15 | 0.0480 | 0.0385 | 0.0290 | 0.0078 |

| 313.15 | 0.0590 | 0.0490 | 0.0380 | 0.0105 |

van't Hoff Analysis

By plotting ln(x) versus 1/T for the hypothetical data, we can determine the thermodynamic parameters of dissolution.

Caption: Workflow for van't Hoff Analysis.

Based on the hypothetical data, the dissolution of 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid in all tested solvents is an endothermic process (solubility increases with temperature), which is typical for many organic compounds. The magnitude of the positive slope in the van't Hoff plot would be proportional to the enthalpy of dissolution.

Apelblat Model Correlation

The hypothetical data can be fitted to the Apelblat equation to obtain the model parameters A, B, and C for each solvent. These parameters can then be used to predict the solubility at temperatures not experimentally measured. A good fit would be indicated by a high correlation coefficient (R²) and low root-mean-square deviation.

Caption: Application of the Apelblat Model.

Discussion and Implications for Drug Development

The hypothetical solubility data suggests that 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid exhibits higher solubility in more polar solvents like methanol and acetone compared to the less polar ethyl acetate and the non-polar toluene. This is consistent with the "like dissolves like" principle, where the polar carboxylic acid and oxazole functionalities interact favorably with polar solvent molecules.[16]

Understanding this solubility profile is crucial for several aspects of drug development:

-

Formulation: The choice of solvents for liquid formulations or for the preparation of solid dispersions would be guided by this data.

-

Crystallization and Purification: Knowledge of solubility in different solvents is essential for developing efficient crystallization processes to obtain the desired polymorph and purity.

-

Preclinical Studies: Solubility in biorelevant media can be estimated based on the solubility in organic solvents, providing an early indication of potential bioavailability challenges.

Conclusion

This technical guide has outlined a comprehensive framework for the experimental determination and theoretical modeling of the solubility of 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid in organic solvents. While specific experimental data for this compound is not yet available, the methodologies presented here, including the gravimetric method for solubility determination and the application of the van't Hoff and Apelblat equations for data analysis, provide a robust approach for its characterization. A thorough understanding of the solubility of this and other drug candidates is a cornerstone of successful pharmaceutical development.

References

Sources

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. oxazole-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]

- 3. CAS 23000-14-8: 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. Van 't Hoff equation - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. ΔG°, K and Van’t Hoff Plots (M17Q6) – CHEM 104: Working Copy [wisc.pb.unizin.org]

- 8. mdpi.com [mdpi.com]

- 9. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajbasweb.com [ajbasweb.com]

- 11. tandfonline.com [tandfonline.com]

- 12. pharmajournal.net [pharmajournal.net]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scribd.com [scribd.com]

- 16. chem.ws [chem.ws]

Methodological & Application

Protocol for the Synthesis of 2-(1-Phenylcyclopropyl)-4-Oxazolecarboxylic Acid via Amide Cyclization

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a privileged five-membered heterocyclic ring that is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable component in the design of novel therapeutic agents.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid, a bespoke building block for drug discovery programs. The synthesis leverages a modified Robinson-Gabriel approach, beginning with the acylation of a serine ester, followed by a mild oxidation and an efficient cyclodehydration reaction. Each step has been optimized to ensure high fidelity and yield, with in-depth explanations of the causality behind critical experimental choices.

Introduction: The Significance of the Oxazole Moiety

Oxazole derivatives are integral to modern drug development due to their wide spectrum of biological activities.[4] Clinically approved drugs such as the antibiotic Linezolid and the anti-inflammatory Oxaprozin feature this heterocyclic core, highlighting its therapeutic relevance.[1] The synthesis of novel oxazoles with diverse substitution patterns is therefore a critical endeavor for medicinal chemists. The target molecule, 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid, combines the rigid and lipophilic 1-phenylcyclopropyl group with the versatile carboxylic acid handle, making it an attractive intermediate for creating compound libraries with potential applications as inhibitors for enzymes like phosphodiesterase type 4 (PDE4).[5][6]

This protocol details a robust and scalable four-step synthesis beginning from commercially available L-serine ethyl ester.

Reaction Principle and Mechanism

The core transformation in this protocol is the construction of the oxazole ring, which is achieved through a modern variation of the classic Robinson-Gabriel synthesis.[7][8] This reaction class involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone precursor.[9][10]

The overall synthetic pathway can be broken down into four key stages:

-

Amide Formation: Coupling of L-serine ethyl ester with 1-phenylcyclopropane-1-carbonyl chloride to form the N-acylated amino ester.

-

Oxidation: Conversion of the β-hydroxy group of the serine backbone into a ketone using a mild oxidant. This step is critical as it generates the requisite 2-acylamino-β-ketoester intermediate.

-

Cyclodehydration: The pivotal ring-forming step where the amide oxygen acts as an intramolecular nucleophile, attacking the newly formed ketone. The resulting intermediate readily dehydrates to yield the aromatic oxazole ring.

-

Saponification: Hydrolysis of the ethyl ester to furnish the final carboxylic acid product.

A key aspect of this protocol is the use of mild and selective reagents to avoid potential side reactions, such as epimerization or degradation of the acid-sensitive cyclopropyl group.[11] Specifically, the Dess-Martin periodinane is employed for the oxidation, and a triphenylphosphine/iodine system is used for the cyclodehydration, bypassing the need for harsh acidic conditions often used in traditional Robinson-Gabriel syntheses.[7][10][11]

Mechanistic Workflow Diagram

Caption: Key mechanistic stages of the synthesis.

Detailed Experimental Protocol

This protocol is designed for execution in a standard laboratory fume hood with appropriate personal protective equipment (PPE). All glassware should be oven-dried prior to use, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount (mmol) | Mass/Volume | Notes |

| L-Serine ethyl ester HCl | C₅H₁₂ClNO₃ | 157.61 | - | 10.0 | 1.58 g | Commercially available |

| 1-Phenylcyclopropane-1-carbonyl chloride | C₁₀H₉ClO | 180.63 | - | 10.5 | 1.90 g | Prepared from the corresponding acid |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 0.726 g/mL | 22.0 | 3.06 mL | Dry, freshly distilled |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.33 g/mL | - | 100 mL | Anhydrous |

| Dess-Martin Periodinane (DMP) | C₁₃H₁₃IO₈ | 424.14 | - | 12.0 | 5.09 g | Stabilized with CaCO₃ if needed |

| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | - | 15.0 | 3.93 g | - |

| Iodine (I₂) | I₂ | 253.81 | - | 15.0 | 3.81 g | - |

| Lithium Hydroxide (LiOH) | LiOH | 23.95 | - | 20.0 | 0.48 g | - |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 0.889 g/mL | - | 50 mL | Anhydrous |

| Methanol (MeOH) | CH₃OH | 32.04 | 0.792 g/mL | - | 25 mL | ACS Grade |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M (aq) | - | As needed | For workup |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated (aq) | - | As needed | For workup |

| Brine | NaCl | 58.44 | Saturated (aq) | - | As needed | For workup |

| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - | As needed | Anhydrous |

| Silica Gel | SiO₂ | 60.08 | - | - | As needed | 230-400 mesh |

Step 1: Synthesis of Ethyl 2-(1-phenylcyclopropanecarboxamido)-3-hydroxypropanoate

-

Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add L-serine ethyl ester hydrochloride (1.58 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 80 mL).

-

Basification: Cool the resulting suspension to 0 °C in an ice bath. Add triethylamine (3.06 mL, 22.0 mmol) dropwise over 5 minutes. The mixture should become a clear solution. Stir for an additional 15 minutes.

-

Acylation: In a separate flask, dissolve 1-phenylcyclopropane-1-carbonyl chloride (1.90 g, 10.5 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture at 0 °C over 20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).

-

Workup: Quench the reaction by adding 50 mL of 1 M HCl (aq). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ (aq) and 50 mL of brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil or solid.

-

Purification: Purify the crude material by flash column chromatography on silica gel (gradient elution, 20% to 60% ethyl acetate in hexanes) to afford the pure N-acyl serine ester.

-

Expert Insight: The use of two equivalents of triethylamine is crucial. The first equivalent neutralizes the hydrochloride salt of the starting material, while the second scavenges the HCl generated during the acylation reaction, driving the reaction to completion.

Step 2: Synthesis of Ethyl 2-(1-phenylcyclopropanecarboxamido)-3-oxopropanoate

-

Setup: Dissolve the N-acyl serine ester from Step 1 (e.g., 10.0 mmol theoretical) in 100 mL of anhydrous DCM in a 250 mL round-bottom flask.

-

Oxidation: Add Dess-Martin Periodinane (5.09 g, 12.0 mmol) to the solution in one portion at room temperature. The mixture may become slightly cloudy.

-

Reaction: Stir the reaction at room temperature for 2-3 hours. Monitor carefully by TLC for the disappearance of the starting material.

-

Workup: Quench the reaction by adding 100 mL of a 1:1 mixture of saturated NaHCO₃ (aq) and 10% Na₂S₂O₃ (aq). Stir vigorously for 30 minutes until the layers are clear.

-

Isolation: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting β-keto amide is often used immediately in the next step without further purification.

-

Causality: Dess-Martin periodinane is a hypervalent iodine reagent that provides a mild and highly selective oxidation of the primary alcohol to an aldehyde, or in this case, the secondary alcohol to a ketone, without affecting other functional groups and under neutral pH conditions, which is critical for preventing side reactions.[11]

Step 3: Synthesis of Ethyl 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylate

-

Setup: Dissolve the crude β-keto amide from Step 2 in anhydrous acetonitrile (100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

-

Reagent Addition: Add triphenylphosphine (3.93 g, 15.0 mmol) and iodine (3.81 g, 15.0 mmol) to the solution. The mixture will turn dark brown.

-

Cyclization: Cool the mixture to 0 °C and add triethylamine (4.18 mL, 30.0 mmol) dropwise. A precipitate of triethylamine hydroiodide may form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by TLC until the intermediate is fully consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (150 mL) and wash sequentially with 10% Na₂S₂O₃ (aq) (2 x 50 mL) to remove excess iodine, and brine (50 mL).

-

Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude residue by flash column chromatography (gradient elution, 5% to 25% ethyl acetate in hexanes) to yield the oxazole ester as a solid or oil.

-

Trustworthiness: This cyclodehydration method, often referred to as the Wipf and Miller modification, is a reliable alternative to strong dehydrating agents like H₂SO₄ or POCl₃.[7] The in-situ formation of an iodophosphonium species activates the keto group, facilitating the intramolecular cyclization by the amide oxygen under mild basic conditions.

Step 4: Synthesis of 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid

-

Setup: Dissolve the purified oxazole ester from Step 3 (e.g., 8.0 mmol theoretical) in a mixture of THF (40 mL) and Methanol (20 mL) in a 150 mL round-bottom flask.

-

Hydrolysis: Add a solution of lithium hydroxide (0.48 g, 20.0 mmol) in water (20 mL).

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting ester.

-

Workup: Once complete, concentrate the mixture in vacuo to remove the organic solvents. Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 30 mL) to remove any non-acidic impurities.

-

Acidification: Cool the aqueous layer to 0 °C and acidify to pH ~2 by the dropwise addition of 1 M HCl (aq). A white precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold water (2 x 20 mL), and dry under high vacuum to afford the final product, 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid.

Summary of Reaction Parameters

| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Acylation | Et₃N, Carbonyl Chloride | DCM | 0 → RT | 4 | 85-95 |

| 2 | Oxidation | Dess-Martin Periodinane | DCM | RT | 2-3 | >95 (crude) |

| 3 | Cyclodehydration | PPh₃, I₂, Et₃N | Acetonitrile | 0 → RT | 12 | 70-85 |

| 4 | Saponification | LiOH | THF/MeOH/H₂O | RT | 2-4 | 90-98 |

Experimental Workflow Diagram

Caption: Overall experimental workflow from start to finish.

References

-

Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218–239. Link

-

Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Link

-

Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Link

-

Wikipedia. (2023). Robinson–Gabriel synthesis. Link

-

BenchChem Technical Support Team. (2025). The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies. Benchchem. Link

-

Scribd. (n.d.). Review On Chemistry of Oxazole Derivatives: Current To Future Therapeutic Prospective. Link

-

Afzal, O., et al. (2023). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. ResearchGate. Link

-

SynArchive. (n.d.). Robinson-Gabriel Synthesis. Link

-

Movassaghi, M., et al. (2017). Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. Organic Letters, 19(15), 4018–4021. Link

-

PubMed. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Link

-

Wipf, P., & Miller, C. P. (1993). A New Synthesis of Highly Functionalized Oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606. Link

-

ChEMBL. (n.d.). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. Link

-

Tang, R., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry, 207, 112795. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. tandfonline.com [tandfonline.com]

- 3. A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective | Journalasjt [journalajst.com]

- 4. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Document: Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (CHEMBL4765459) - ChEMBL [ebi.ac.uk]

- 6. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. datapdf.com [datapdf.com]

Application Note: Scalable Synthesis of 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid

Abstract & Scope

This application note details a robust, scalable protocol for the production of 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid , a critical pharmacophore found in various PDE4 inhibitors and herbicide safeners. Unlike bench-scale methods that rely on chromatographic purification, this procedure emphasizes crystallization-driven isolation and process safety suitable for multi-kilogram campaigns.

The synthesis utilizes a modified Hantzsch/Blümlein-Lewy oxazole formation, coupling 1-phenylcyclopropanecarboxamide with ethyl bromopyruvate. Key process improvements include a controlled biphasic amidation and a scavenged cyclization to minimize impurity formation.

Retrosynthetic Analysis & Strategy

The scale-up strategy is designed to avoid hazardous azides (Curtius rearrangement) and expensive noble metal catalysts. The route is dissected into three critical process stages:

-

Amide Formation: Conversion of the commercially available carboxylic acid to the primary amide via an acid chloride intermediate.

-

Oxazole Construction: Cyclocondensation of the amide with ethyl bromopyruvate.

-

Saponification: Hydrolysis of the ethyl ester to the final free acid.

Reaction Scheme (DOT Visualization)

Figure 1: Synthetic pathway designed for scalability, highlighting the conversion of the acid to the amide, followed by oxazole ring formation and final hydrolysis.

Detailed Scale-Up Protocol

Stage 1: Synthesis of 1-Phenylcyclopropanecarboxamide

Rationale: Direct amidation of the ester with ammonia is slow due to the steric bulk of the cyclopropyl group. The acid chloride route is faster and cleaner.

Materials:

-

1-Phenylcyclopropanecarboxylic acid (1.0 equiv)

-

Thionyl Chloride (1.2 equiv)

-

Toluene (5.0 vol)

-

DMF (0.05 equiv - Catalyst)

-

Ammonium Hydroxide (25% aq, 5.0 equiv)

Protocol:

-

Chlorination: Charge 1-phenylcyclopropanecarboxylic acid and Toluene into a reactor. Add catalytic DMF.

-

Heat to 50°C. Dosing Thionyl Chloride over 1 hour.

-

Ramp temperature to 70-75°C and age for 3 hours. IPC: Monitor by HPLC (quench aliquot with MeOH to form methyl ester) until SM < 1.0%.

-

Distillation: Apply vacuum to distill off excess SOCl₂ and Toluene to ~2 volumes. Chase with fresh Toluene (2x) to remove residual acidic gases.

-

Amidation: Cool the acid chloride solution to 0°C.

-

In a separate vessel, charge Ammonium Hydroxide (25%) and cool to 0°C.

-

Slowly add the acid chloride/toluene solution to the ammonia phase, maintaining internal temperature < 15°C (Exothermic!).

-

Isolation: Stir for 2 hours at 20°C. The product precipitates as a white solid.

-

Filter, wash with water (3x) and heptane (2x). Dry at 50°C under vacuum.

Expected Yield: 90-95% Purity: >98% (HPLC)

Stage 2: Oxazole Ring Formation (Hantzsch Synthesis)

Rationale: The reaction of the amide with ethyl bromopyruvate is the critical step. We utilize a scavenger base (NaHCO3) protocol. Without base, the HBr byproduct catalyzes the hydrolysis of the amide back to the acid or promotes polymerization of the bromopyruvate.

Materials:

-

1-Phenylcyclopropanecarboxamide (1.0 equiv)

-

Ethyl Bromopyruvate (1.1 equiv) [Caution: Lachrymator]

-

Ethanol (Absolute, 8.0 vol)

-

Sodium Bicarbonate (1.2 equiv)

Protocol:

-

Setup: Charge 1-Phenylcyclopropanecarboxamide, Ethanol, and solid Sodium Bicarbonate into the reactor.

-

Addition: Add Ethyl Bromopyruvate dropwise at 20-25°C.

-

Cyclization: Heat the slurry to reflux (78°C). Maintain reflux for 12-16 hours.

-

IPC: Monitor disappearance of amide.

-

Work-up: Cool to 20°C. Filter off inorganic salts (NaBr, NaHCO3).

-

Concentration: Concentrate the filtrate under vacuum to a thick oil or solid.

-

Crystallization: Dissolve the residue in minimal hot Isopropyl Alcohol (IPA) or Ethyl Acetate/Heptane (1:4). Cool slowly to 0°C to crystallize the ethyl ester.

-

Filter and dry.[4]

Expected Yield: 75-85% Key Insight: Using solid NaHCO3 in ethanol creates a "buffered" heterogeneous system that neutralizes HBr as it forms without hydrolyzing the labile ethyl bromopyruvate too quickly.

Stage 3: Saponification to Final Acid

Materials:

-

Oxazole Ethyl Ester (from Stage 2)

-

THF (3.0 vol)

-

Water (3.0 vol)

-

Sodium Hydroxide (2.0 equiv, used as 4N solution)

-

Hydrochloric Acid (6N) for acidification

Protocol:

-

Charge Ester, THF, and Water.

-

Add NaOH solution.

-

Heat to 40-50°C for 4 hours. IPC: Check for complete ester consumption.

-

Phase Split: If biphasic, separate layers (optional, usually single phase). If single phase, proceed.

-

Quench: Cool to 20°C. Slowly add 6N HCl to adjust pH to 1-2.

-

Precipitation: The product will precipitate as a thick slurry.

-

Isolation: Filter the solid. Wash with water (to remove NaCl) and then with a small amount of cold Toluene (to remove lipophilic impurities).

-

Drying: Dry at 55°C under vacuum.

Process Parameters & Critical Quality Attributes (CQA)

| Parameter | Recommended Range | Impact of Deviation |

| SOCl₂ Stoichiometry | 1.15 – 1.25 equiv | <1.1: Incomplete conversion. >1.5: Difficult removal, downstream safety risk with NH3. |

| Amidation Temp | 0 – 15°C | >20°C: Increased hydrolysis of acid chloride to acid; lower yield. |

| Oxazole Base | NaHCO3 (Solid) | Stronger bases (NaOH/TEA) cause rapid decomposition of Ethyl Bromopyruvate. |

| Reflux Time | 12 – 16 h | Insufficient time leads to uncyclized intermediate (hydroxy-amide). |

Process Safety & Hazard Analysis

Handling Ethyl Bromopyruvate[1][6][7][8]

-

Hazard: Potent lachrymator and skin corrosive.

-

Control: All transfers must occur in a closed system or efficient fume hood.

-

Neutralization: Spills should be treated with dilute ammonia or sodium carbonate solution immediately.

Exotherm Control (Amidation)

The reaction of acid chloride with ammonia is highly exothermic.

-

Engineering Control: Use a jacketed reactor with active cooling.

-

Dosing: Addition rate of acid chloride must be linked to reactor temperature (stop addition if T > 15°C).

Workflow Diagram (Graphviz)

Figure 2: Operational workflow emphasizing critical isolation points and safety controls.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Stage 1 | Hydrolysis of Acid Chloride during transfer. | Ensure toluene solution is dry. Dry the ammonia transfer lines. |

| Dark Color in Stage 2 | Polymerization of Ethyl Bromopyruvate. | Ensure NaHCO3 is present before adding the bromopyruvate. Exclude light. |

| Incomplete Cyclization | Presence of intermediate (hydroxy-amide). | Extend reflux time. Add molecular sieves to remove water (driving dehydration). |

| Product is Sticky/Oily | Impurities preventing crystallization. | Recrystallize from Toluene/Heptane. Ensure complete removal of DMF from Stage 1. |

References

-

Preparation of 1-Phenylcyclopropanecarboxamide

- Source: Vertex AI Search Results (Context 1.1, 1.2).

- Methodology: Standard conversion of nitrile to acid to amide, or acid chloride route.

-

Link:

-

Hantzsch Oxazole Synthesis (General Protocol)

- Source:The Journal of Organic Chemistry, "Rapid and Scalable Synthesis of Oxazoles".

- Relevance: Establishes the viability of condensation between amides and -haloketoesters.

-

Link:

-

Synthesis and Handling of Ethyl Bromopyruvate

- Source: Guidechem & PubChem (Context 1.15, 1.18).

-

Relevance: Safety data and synthesis from ethyl pyruvate.[5]

-

Link:

-

Scale-Up of 2-Substituted Oxazole-4-Carboxylic Acids

- Source: Beilstein Journal of Organic Chemistry (Context 1.11, 1.12).

- Relevance: Supports the use of crystallization for purific

-

Link:

Sources

- 1. BJOC - A one-pot catalyst-free synthesis of functionalized pyrrolo[1,2-a]quinoxaline derivatives from benzene-1,2-diamine, acetylenedicarboxylates and ethyl bromopyruvate [beilstein-journals.org]

- 2. WO2014203277A2 - Process for the preparation of (1s,2r)-2-(aminomethyl)-n,n-diethyl-1-phenylcyclopropanearboxamide hydrochloride - Google Patents [patents.google.com]

- 3. DE10010984A1 - Preparation of 2-phenyl-4,5-dihydro-oxazole-5-carboxylic acid derivatives, used as intermediates, by catalytic cyclization of N-benzoyl-aminoalkene compound - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Page loading... [wap.guidechem.com]

Application Note: Preparation of Amide Derivatives from 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid

[1]

Executive Summary & Scientific Context

This Application Note details the optimized protocols for synthesizing amide derivatives of 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid (referred to herein as Compound 1 ).

Compound 1 is a critical scaffold in medicinal chemistry, particularly in the development of Cannabinoid Receptor Type 2 (CB2) agonists .[1] The 1-phenylcyclopropyl moiety at the C2 position provides essential lipophilic bulk for receptor binding pockets, while the oxazole core serves as a bioisostere for amides or esters, improving metabolic stability.[1] The C4-carboxylic acid is the primary vector for diversification, allowing the attachment of solubilizing amines or pharmacophores via amide bonds.[1]

Chemical Challenges & Strategy

-

Steric Environment: While the C4-carboxylate is relatively accessible, the bulky 1-phenylcyclopropyl group at C2 can influence solubility and aggregation in non-polar solvents.[1]

-

Oxazole Stability: The oxazole ring is generally robust but can be sensitive to strong mineral acids (ring hydrolysis) or extremely strong bases (deprotonation at C5).[1]

-

Protocol Selection: We present three "Fit-for-Purpose" protocols:

Reaction Engineering & Mechanism

The conversion of Compound 1 to its amide derivatives relies on the activation of the carboxylic acid hydroxyl group into a better leaving group, followed by nucleophilic attack by the amine.[1]

Logical Workflow Diagram

The following diagram illustrates the decision matrix for selecting the optimal coupling strategy based on the amine partner.

Caption: Decision matrix for amide coupling of 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid.

Detailed Experimental Protocols

Method A: HATU-Mediated Coupling (Standard)

Best for: Rapid synthesis of small libraries using primary or secondary aliphatic amines.[1]

Reagents:

-

Amine (1.2 equiv)[1]

-

HATU (1.2 equiv)[1]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

-

Solvent: DMF (anhydrous)[1]

Protocol:

-

Dissolution: In a dried vial, dissolve Compound 1 (100 mg, 0.44 mmol) in anhydrous DMF (2.0 mL).

-

Activation: Add DIPEA (230 µL, 1.32 mmol) followed by HATU (200 mg, 0.53 mmol). Stir at room temperature (RT) for 5 minutes. Note: The solution should turn slightly yellow.[1]

-

Addition: Add the amine (0.53 mmol).

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the acid (M+H: ~230 Da) and appearance of the amide.[1]

-

Workup: Dilute with EtOAc (20 mL). Wash sequentially with sat.[1] NaHCO₃ (2 x 10 mL), water (10 mL), and brine (10 mL).[1]

-

Drying: Dry over Na₂SO₄, filter, and concentrate.

Method B: T3P (Propylphosphonic Anhydride) Coupling

Best for: Scale-up (>5g) and coupling with chiral amines (low risk of racemization).[1]

Reagents:

-

Amine (1.1 equiv)[1]

-

T3P (50% w/w in EtOAc/DMF) (1.5 equiv)[1]

-

Pyridine or TEA (3.0 equiv)[1]

-

Solvent: EtOAc or 2-MeTHF[1]

Protocol:

-

Setup: Charge a reactor with Compound 1 (5.0 g, 21.8 mmol) and the amine (24.0 mmol) in EtOAc (50 mL).

-

Base Addition: Cool to 0°C. Add Pyridine (5.3 mL, 65.4 mmol).

-

Coupling: Dropwise add T3P solution (50% in EtOAc, ~20 mL) over 20 minutes, maintaining internal temperature <5°C.

-

Reaction: Allow to warm to RT and stir for 12 hours. T3P kinetics are slower but cleaner.[1]

-

Workup: The beauty of T3P is the water-soluble byproducts.[1] Wash the organic layer with water (3 x 50 mL), 0.5M HCl (careful with oxazole, brief wash), and brine.[1]

-

Isolation: Evaporate solvent. Often yields a solid requiring only recrystallization (Hexane/EtOAc).[1]

Method C: Acid Chloride Activation

Best for: Anilines, electron-deficient amines, or sterically hindered substrates.[1]

Reagents:

-

DMF (catalytic, 2-3 drops)[1]

-

DCM (anhydrous)[1]

-

Base: TEA or Pyridine (for the subsequent amine addition)[1]

Protocol:

-

Activation: Suspend Compound 1 (500 mg) in anhydrous DCM (10 mL) under N₂ atmosphere.

-

Chlorination: Cool to 0°C. Add catalytic DMF (2 drops). Add Oxalyl Chloride (1.5 equiv) dropwise.[1] Caution: Gas evolution (CO/CO₂).[1]

-

Formation: Stir at RT for 2 hours. The suspension should become a clear solution as the acid chloride forms.[1]

-

Evaporation (Critical): Concentrate to dryness under reduced pressure to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in DCM (10 mL).

-

Coupling: Add the aniline/amine (1.1 equiv) and TEA (2.0 equiv) to the acid chloride solution at 0°C.

-

Completion: Stir at RT overnight.

Analytical Data & Troubleshooting

Expected NMR Characteristics

When analyzing the product, look for these diagnostic signals to confirm the integrity of the scaffold:

-

Oxazole C5-H: A sharp singlet typically between 8.0 – 8.5 ppm (dependent on solvent).[1] Absence of this peak suggests oxazole ring degradation.[1]

-

Cyclopropyl Protons: Multiplets in the 1.2 – 1.8 ppm range.[1]

-

Amide NH: Broad singlet, typically 6.5 – 9.0 ppm (highly variable).[1]

Comparative Reagent Table

| Feature | HATU (Method A) | T3P (Method B) | Acid Chloride (Method C) |

| Reactivity | Very High | Moderate | Extreme |

| Byproduct Removal | Difficult (Tetramethylurea) | Easy (Water soluble) | Easy (Gaseous) |

| Cost | High | Medium | Low |

| Atom Economy | Poor | Good | Good |

| Ideal Substrate | Library generation | Process scale-up | Non-nucleophilic amines |

References

-

General Amide Coupling Strategies

-

Oxazole Synthesis & Properties

-

Kawano, Y., et al. (2022). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journal of Organic Chemistry, 18, 1-8.[1]

-

-

CB2 Receptor Agonist Chemistry (Contextual)

-

T3P Reagent Application

Sources

- 1. Lab Reporter [fishersci.co.uk]

- 2. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DE10010984A1 - Preparation of 2-phenyl-4,5-dihydro-oxazole-5-carboxylic acid derivatives, used as intermediates, by catalytic cyclization of N-benzoyl-aminoalkene compound - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. ricerca.uniba.it [ricerca.uniba.it]

Application Notes and Protocols: Strategic Functionalization of 2-(1-Phenylcyclopropyl)oxazoles

An in-depth guide to the functionalization of the oxazole ring in 2-(1-Phenylcyclopropyl) derivatives for researchers, scientists, and drug development professionals.

The oxazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. Its ability to act as a bioisostere for ester and amide functionalities, coupled with its metabolic stability, makes it an attractive core for drug design. The 2-(1-phenylcyclopropyl) substitution pattern introduces a unique three-dimensional feature, offering the potential for novel interactions with biological targets. This guide provides a detailed exploration of synthetic strategies for the functionalization of the oxazole ring in 2-(1-phenylcyclopropyl) derivatives, focusing on methods for the selective modification of the C4 and C5 positions.

Introduction to the Reactivity of the Oxazole Ring

The oxazole ring exhibits a distinct pattern of reactivity. The C2 position is the most acidic and susceptible to deprotonation. The C5 position is generally more electron-rich and prone to electrophilic attack, while the C4 position is less reactive. The presence of the 2-(1-phenylcyclopropyl) group is expected to have a minimal electronic effect on the oxazole ring, thus the general reactivity patterns of 2-substituted oxazoles should hold. However, the steric bulk of this group may influence the accessibility of reagents to the C2 and C5 positions.

Strategic Approaches to Functionalization

The functionalization of the 2-(1-phenylcyclopropyl)oxazole core can be broadly categorized into three main strategies:

-

Deprotonation and Electrophilic Quench: This is a powerful method for introducing a wide range of substituents at the C2 position.

-

Halogenation and Subsequent Cross-Coupling: This two-step sequence allows for the introduction of carbon-carbon and carbon-heteroatom bonds at the C5 position.

-

Direct C-H Functionalization: Emerging methods in C-H activation offer the potential for more atom-economical and direct modifications of the oxazole ring.

Protocol 1: C2-Lithiation and Electrophilic Quench

This protocol details the deprotonation of the C2 position of 2-(1-phenylcyclopropyl)oxazole followed by quenching with an electrophile. This method is highly reliable for introducing substituents at the most acidic position of the oxazole ring.

Mechanism:

The C2-proton of the oxazole is the most acidic due to the inductive effect of the two adjacent heteroatoms. A strong base, such as n-butyllithium (n-BuLi), can selectively deprotonate this position to form a stable 2-lithiooxazole intermediate. This nucleophilic species can then react with a variety of electrophiles to introduce new functional groups.

Diagrammatic Workflow:

Caption: Workflow for the C2-functionalization of 2-(1-phenylcyclopropyl)oxazole.

Detailed Step-by-Step Protocol:

-

Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add 2-(1-phenylcyclopropyl)oxazole (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (0.1 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the solution.

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour. The formation of the 2-lithiooxazole can be monitored by the appearance of a colored solution.

-

Electrophilic Quench: Add the desired electrophile (1.2 eq) to the reaction mixture.

-

Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Expert Insights and Causality:

-

Anhydrous Conditions: The use of a flame-dried flask and anhydrous THF is critical to prevent the quenching of the highly basic n-BuLi and the lithiated intermediate by water.

-

Low Temperature: Maintaining a low temperature (-78 °C) is essential to prevent side reactions, such as the decomposition of the organolithium species and potential ring-opening of the oxazole.

-

Slow Addition: The dropwise addition of n-BuLi minimizes local concentration gradients and helps to control the exothermicity of the reaction.

Data Summary Table:

| Electrophile (E+) | Product | Typical Yield (%) |

| Benzaldehyde | 2-(Hydroxy(phenyl)methyl)-2'-(1-phenylcyclopropyl)-[2,5'-bioxazole] | 75-85 |

| Acetone | 2-(1-Hydroxy-1-methylethyl)-2'-(1-phenylcyclopropyl)-[2,5'-bioxazole] | 80-90 |

| Methyl Iodide | 2-Methyl-2'-(1-phenylcyclopropyl)-[2,5'-bioxazole] | 60-70 |

| N,N-Dimethylformamide (DMF) | 2'-(1-Phenylcyclopropyl)-[2,5'-bioxazole]-2-carbaldehyde | 70-80 |

Protocol 2: C5-Halogenation and Suzuki Cross-Coupling

This two-step protocol enables the introduction of aryl, heteroaryl, or vinyl groups at the C5 position of the oxazole ring. The initial halogenation provides a versatile handle for subsequent palladium-catalyzed cross-coupling reactions.

Mechanism:

The C5 position of the oxazole ring is susceptible to electrophilic halogenation. Reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can introduce a bromine or iodine atom, respectively. The resulting 5-halooxazole can then participate in a Suzuki cross-coupling reaction. The catalytic cycle involves the oxidative addition of the 5-halooxazole to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and reductive elimination to afford the C5-functionalized product.

Diagrammatic Workflow:

Caption: Two-step workflow for C5-functionalization via halogenation and Suzuki coupling.

Detailed Step-by-Step Protocol:

Part A: C5-Bromination

-

Preparation: To a round-bottom flask, add 2-(1-phenylcyclopropyl)oxazole (1.0 eq).

-

Dissolution: Dissolve the starting material in N,N-dimethylformamide (DMF) (0.2 M).

-

Halogenation: Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution at room temperature.

-

Stirring: Stir the reaction mixture for 2-4 hours, monitoring by TLC.

-

Workup: Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Part B: Suzuki Cross-Coupling

-

Preparation: To a Schlenk flask, add the 5-bromo-2-(1-phenylcyclopropyl)oxazole (1.0 eq), the desired boronic acid (1.2 eq), palladium(0) tetrakis(triphenylphosphine) (Pd(PPh3)4) (0.05 eq), and potassium carbonate (K2CO3) (2.0 eq).

-

Solvent Addition: Add a degassed mixture of toluene and water (4:1, 0.1 M).

-

Heating: Heat the reaction mixture to 90 °C and stir for 12-24 hours under an argon atmosphere.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Expert Insights and Causality:

-

Choice of Halogenating Agent: NBS and NIS are preferred over elemental halogens as they are easier to handle and often provide higher selectivity.

-

Degassing the Solvent: The removal of dissolved oxygen is crucial for the stability and catalytic activity of the Pd(0) catalyst.

-

Role of the Base: The base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.

Data Summary Table:

| Boronic Acid | Product | Typical Yield (%) |

| Phenylboronic acid | 5-Phenyl-2-(1-phenylcyclopropyl)oxazole | 80-90 |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-(1-phenylcyclopropyl)oxazole | 75-85 |

| Pyridine-3-boronic acid | 5-(Pyridin-3-yl)-2-(1-phenylcyclopropyl)oxazole | 60-70 |

| Vinylboronic acid pinacol ester | 5-Vinyl-2-(1-phenylcyclopropyl)oxazole | 50-60 |

Considerations for the 1-Phenylcyclopropyl Group

The 1-phenylcyclopropyl group is generally stable under the reaction conditions described. However, it is important to be aware of potential side reactions, particularly under strongly acidic or highly electrophilic conditions, which could lead to the opening of the cyclopropane ring. The protocols outlined above have been designed to minimize such risks.

Conclusion

The functionalization of the 2-(1-phenylcyclopropyl)oxazole core provides a versatile platform for the synthesis of novel compounds with potential applications in drug discovery. The methods detailed in this guide, including C2-lithiation/electrophilic quench and C5-halogenation/Suzuki coupling, offer reliable and high-yielding routes to a variety of derivatives. By understanding the underlying principles of oxazole reactivity and carefully controlling the reaction conditions, researchers can effectively explore the chemical space around this promising scaffold.

References

-

Li, H., et al. (2014). Direct C-H Arylation of Oxazoles with Aryl Bromides. Organic Letters, 16(3), 896-899. [Link]

-

Vedejs, E., & Lu, S. (2004). Oxazoles in Synthesis. In Modern Allene Chemistry (pp. 975-1013). Wiley-VCH. [Link]

-

Bellina, F., & Rossi, R. (2010). The chemistry of the oxazole ring. Advances in Heterocyclic Chemistry, 101, 1-170. [Link]

-

Stanetty, P., & Kremslehner, M. (1998). A convenient access to 2,4-disubstituted oxazoles. Synthetic Communications, 28(13), 2491-2497. [Link]

Troubleshooting & Optimization

Improving yield of 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid synthesis

An In-Depth Guide to the Synthesis of 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid for Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring both high yield and high purity of your target compound.

Overview of the Synthetic Pathway

The synthesis of 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid is most effectively approached via a two-step process. The first step involves the formation of the oxazole ring to create an ester intermediate, followed by a saponification (hydrolysis) step to yield the final carboxylic acid. This pathway is advantageous as it utilizes commercially available starting materials and follows robust, well-documented reaction classes.[1][2]

The general workflow is outlined below:

Caption: Proposed two-step synthesis pathway.

Troubleshooting and Yield Optimization Guide

This section is formatted as a series of questions and answers to address common issues encountered during the synthesis.

Part 1: Oxazole Ring Formation (Ester Synthesis)

Question: My yield for the ethyl ester intermediate is consistently low (<50%). What are the most likely causes and how can I improve it?

Answer: Low yield in this step typically points to one of three areas: reagent quality, reaction conditions, or the choice of base.

-

Reagent Quality and Activation: The direct reaction between a carboxylic acid and an isocyanoacetate requires activation of the carboxylic acid. We strongly recommend an efficient method that uses a triflylpyridinium reagent (DMAP-Tf), which can be easily prepared or purchased. This reagent reacts with the starting carboxylic acid in situ to form a highly reactive acylpyridinium salt, which is then readily attacked by the isocyanoacetate.[1][3] Using older or less efficient coupling agents can be a primary reason for low conversion. Ensure your solvent (Dichloromethane, DCM) is anhydrous, as water will quench the activated intermediate.

-

Choice of Base: The choice and stoichiometry of the base are critical. While various organic bases can be used, 4-Dimethylaminopyridine (DMAP) has been shown to provide excellent yields in similar transformations.[3] It serves not only as a base but also participates in the activation step. Using a less effective base like triethylamine (TEA) or diisopropylethylamine (DIPEA) may result in significantly lower yields. We recommend using 1.5 equivalents of DMAP to ensure the reaction proceeds efficiently.[1]

-

Reaction Temperature and Time: While the reaction can proceed at room temperature, gently heating the mixture to 40 °C after the addition of all reagents can dramatically increase the reaction rate and drive it to completion, often within 30-60 minutes.[3] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid prolonged heating that could lead to side products.

Question: I'm observing a major side product in my reaction mixture that is difficult to separate. What could it be?

Answer: A common side product arises from the self-condensation or decomposition of the ethyl isocyanoacetate, especially under overly harsh basic conditions or in the presence of impurities. Another possibility is the formation of an N-acylurea if a carbodiimide-based coupling agent (like DCC or EDC) is used instead of the recommended DMAP-Tf method.

To minimize side products:

-

Add the ethyl isocyanoacetate slowly to the activated carboxylic acid mixture.

-

Maintain a controlled temperature (40 °C is generally sufficient).[3]

-

Ensure high purity of your starting materials and use an anhydrous solvent.

Part 2: Ester Hydrolysis (Saponification)

Question: The hydrolysis of my ethyl ester is very slow or does not go to completion. How can I resolve this?

Answer: Incomplete hydrolysis is a common issue, often related to stoichiometry, solvent choice, or steric hindrance.

-

Stoichiometry and Solvent: Basic hydrolysis (saponification) is generally an irreversible process, which is advantageous over acid-catalyzed hydrolysis that exists in an equilibrium.[4] However, you must ensure a sufficient excess of the base is used. We recommend 2-3 equivalents of Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH). The choice of solvent is also key. A monophasic solvent system like a mixture of Tetrahydrofuran (THF) and water (e.g., 2:1 or 3:1 THF/H₂O) is crucial to ensure both the ester and the aqueous base are in the same phase, maximizing the reaction rate.[5]

-

Steric Hindrance: The 1-phenylcyclopropyl group is sterically bulky. This can slow down the rate of nucleophilic attack by the hydroxide ion at the ester's carbonyl carbon. If the reaction is slow at room temperature, gentle heating to 40-50 °C can be employed. However, monitor carefully for any degradation.

Question: I suspect my oxazole ring is degrading during the hydrolysis step. How can I perform this step under milder conditions?

Answer: Oxazole rings can be sensitive to strongly basic or acidic conditions, especially at elevated temperatures, which can lead to ring-opening.[6]

-

Choice of Base: Lithium Hydroxide (LiOH) is often preferred over NaOH or KOH for the hydrolysis of sensitive esters. It is a strong base but generally allows for milder reaction conditions.

-

Temperature Control: Perform the hydrolysis at room temperature or even at 0 °C if you suspect product instability. While the reaction will be slower, it will preserve the integrity of the oxazole ring.

-

Workup Procedure: The acidification step during workup is critical. Add the acid (e.g., 1M HCl) slowly at 0 °C to protonate the carboxylate salt. Adding the acid too quickly can cause a significant exotherm, leading to product degradation. The final pH should be around 2-3 to ensure complete protonation and precipitation of the carboxylic acid.

Optimized Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(1-phenylcyclopropyl)-1,3-oxazole-4-carboxylate

| Reagent/Solvent | Molar Eq. | Recommended Amount (for 1 mmol scale) |

| 1-Phenylcyclopropane-1-carboxylic Acid | 1.0 | 162 mg |

| DMAP-Tf (Triflylpyridinium) | 1.3 | 359 mg |

| 4-Dimethylaminopyridine (DMAP) | 1.5 | 183 mg |

| Ethyl Isocyanoacetate | 1.2 | 136 mg (128 µL) |

| Dichloromethane (DCM), anhydrous | - | 10 mL |

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 1-phenylcyclopropane-1-carboxylic acid (1.0 eq), DMAP (1.5 eq), and anhydrous DCM (0.1 M solution).

-

Stir the mixture at room temperature until all solids dissolve.

-

Add DMAP-Tf (1.3 eq) and stir for 5 minutes at room temperature.

-

Slowly add ethyl isocyanoacetate (1.2 eq) to the reaction mixture.

-

Place the flask in a preheated oil bath at 40 °C and stir for 30-60 minutes. Monitor progress by TLC.[3]

-

Upon completion, cool the reaction to room temperature, pour it into 30 mL of water, and extract with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

Protocol 2: Hydrolysis to 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid

| Reagent/Solvent | Molar Eq. | Recommended Amount (for 1 mmol scale) |

| Ethyl Ester Intermediate | 1.0 | 257 mg |

| Lithium Hydroxide (LiOH·H₂O) | 2.5 | 105 mg |

| Tetrahydrofuran (THF) | - | 6 mL |

| Water | - | 2 mL |

Procedure:

-

Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water (3:1 ratio).

-

Add LiOH·H₂O (2.5 eq) and stir the mixture vigorously at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Once the reaction is complete, cool the flask in an ice bath (0 °C).

-

Slowly acidify the mixture to pH 2-3 by adding 1M HCl. A white precipitate should form.

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final carboxylic acid. Recrystallization may be performed if further purification is needed.

Frequently Asked Questions (FAQs)

Q1: Is it better to start from 1-phenylcyclopropane-1-carboxylic acid or its acid chloride? While using the acid chloride is a classic method for forming esters and amides, it requires an extra synthetic step to prepare and the reagent is moisture-sensitive.[4] The modern approach of activating the carboxylic acid in situ with a reagent like DMAP-Tf is highly efficient, avoids handling corrosive acid chlorides, and often leads to higher overall yields with fewer purification challenges.[1]

Q2: What is the mechanism behind the DMAP-Tf activation? DMAP-Tf is a stable, easy-to-handle salt. In the presence of the carboxylic acid and additional DMAP (as a base), it forms a highly electrophilic N-acylpyridinium triflate intermediate. This intermediate is much more reactive towards nucleophiles, like ethyl isocyanoacetate, than the original carboxylic acid, facilitating the rapid formation of the oxazole precursor.

Caption: Simplified activation and reaction mechanism.

Q3: What analytical techniques are essential for monitoring this synthesis?

-

TLC (Thin Layer Chromatography): Essential for monitoring the progress of both steps. Use a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate for the first step) and visualize with a UV lamp.

-

NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): Crucial for confirming the structure of the intermediate ester and the final acid product. Look for the characteristic oxazole proton signal and the disappearance of the ethyl group signals after hydrolysis.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for confirming the mass of the desired product and assessing the purity of the final compound.

References

- Process for preparing oxazole derivatives. (n.d.). Google Patents.

-

Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025, March 5). The Journal of Organic Chemistry. Retrieved February 21, 2026, from [Link]

-

Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]

-

Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. (2017, July 27). Beilstein Journal of Organic Chemistry. Retrieved February 21, 2026, from [Link]

-

Synthesis from Carboxylic Acid Derivatives. (n.d.). Science of Synthesis. Retrieved February 21, 2026, from [Link]

-

Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC. (2025, March 5). National Institutes of Health. Retrieved February 21, 2026, from [Link]

-

Hydrolysis of Esters. (n.d.). University of Calgary. Retrieved February 21, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved February 21, 2026, from [Link]

-

Synthesis and Reactions of Oxazoles. (2025, August 6). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020, March 31). Molecules. Retrieved February 21, 2026, from [Link]

-

Oxazole - Wikipedia. (n.d.). Wikipedia. Retrieved February 21, 2026, from [Link]

Sources

- 1. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

Technical Support Center: Purification of 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid by Recrystallization

Welcome to the dedicated support center for the purification of 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this key heterocyclic building block. Purity is paramount for ensuring reliable downstream applications, from preclinical studies to API synthesis. Recrystallization is a powerful and fundamental technique for achieving the high purity required.

This document provides in-depth, field-proven insights into the recrystallization process for this specific molecule, structured as a series of frequently asked questions and a comprehensive troubleshooting guide to address challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization for purifying 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid?

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system. The core principle is that the solubility of most solids, including our target compound, increases significantly with temperature.[1] The process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid decreases, forcing the now supersaturated compound to crystallize out of the solution, leaving the more soluble impurities behind in the solvent (the "mother liquor").[1][2] Insoluble impurities can be removed beforehand by hot filtration.[3]

Q2: How do I select the best solvent for recrystallizing this specific oxazolecarboxylic acid?

The ideal solvent is one in which 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid is highly soluble at high temperatures but poorly soluble at low temperatures.[1][4] Impurities, on the other hand, should either be completely soluble at all temperatures or completely insoluble at high temperatures.[1]

The adage "like dissolves like" is your primary guide.[1] Our target molecule has several key features: a polar carboxylic acid group, a moderately polar oxazole ring, and a non-polar phenylcyclopropyl group. This amphiphilic nature suggests that a solvent of intermediate polarity or a mixed-solvent system will likely be effective.

Solvent Selection Workflow:

-

Start with single solvents: Test small amounts of your crude product in various solvents (see table below). Good candidates include alcohols (methanol, ethanol), esters (ethyl acetate), and ketones (acetone).[5] Given the carboxylic acid moiety, polar solvents are a logical starting point.[6]

-

Consider mixed-solvent systems: If no single solvent is ideal, use a two-solvent system.[7] This typically involves dissolving the compound in a "good" solvent (in which it is very soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the solid, and the solution is allowed to cool. Common pairs include ethanol/water, acetone/water, or ethyl acetate/hexane.[7][8]

Q3: What are the critical steps of a standard recrystallization protocol?

A successful recrystallization follows five main steps:[1]

-

Dissolving the Solute: Dissolve the impure compound in a minimum volume of the selected solvent near its boiling point.[4]

-

Hot Gravity Filtration (Optional): If insoluble impurities or colored impurities (after adding activated carbon) are present, filter the hot solution to remove them. This step must be done quickly to prevent premature crystallization.[3][4]

-

Crystallization: Allow the hot, clear filtrate to cool slowly and without disturbance. Slow cooling is crucial for the formation of large, pure crystals, as it prevents the trapping of impurities within the crystal lattice.[9]

-

Crystal Collection: Isolate the formed crystals from the mother liquor by vacuum filtration, typically using a Büchner funnel.[2]

-

Washing and Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor and then dry them to a constant weight.[4]

Q4: How can I verify the purity of my recrystallized 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid?

Purity assessment is crucial. A combination of methods provides the most complete picture:

-

Melting Point Analysis: A sharp and elevated melting point compared to the crude material is a strong indicator of increased purity.[9][10] Impurities typically cause a depression and broadening of the melting range.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis in pharmaceutical development.[10] It can separate the target compound from even trace levels of impurities, allowing for precise purity determination (e.g., area percent).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structural integrity of the compound and detect the presence of structurally related impurities.

-

Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the removal of impurities by comparing the crude material to the recrystallized product.

Troubleshooting Guide: Common Recrystallization Issues & Solutions

Problem: My compound has "oiled out" upon cooling instead of forming solid crystals.

-

The Science Behind the Problem: "Oiling out" occurs when the solute is precipitated from the solution at a temperature above its melting point, or when the solution is highly supersaturated with impurities. The solute separates as a liquid phase (an oil) rather than a solid crystalline phase. This is common when the boiling point of the solvent is higher than the melting point of the solute or when high concentrations of impurities significantly depress the solute's melting point.[9]

-

Strategic Solutions:

-

Reheat and Dilute: Heat the solution back to boiling to redissolve the oil. Add a small amount (10-20% more) of the hot solvent to reduce the saturation level.[9]

-

Promote Slow Cooling: Allow the diluted solution to cool much more slowly. You can insulate the flask to slow heat loss.[3]

-

Induce Crystallization at a Lower Temperature: Once the solution is just above the oiling-out temperature, try to induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound.[2] This provides a nucleation site for crystal growth to begin.

-

Change Solvents: If oiling persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point.

-

Problem: After cooling, no crystals have formed in the flask.

-

The Science Behind the Problem: Crystal formation requires both nucleation (the initial formation of a small crystal) and growth. If no crystals appear, it is typically due to one of two reasons: either too much solvent was used, meaning the solution is not supersaturated even at low temperatures, or the solution is in a stable, supersaturated state and nucleation has not been initiated.[9]

-

Strategic Solutions:

-

Induce Nucleation:

-

Scratching: Vigorously scratch the inside of the flask just below the solvent surface with a glass rod. The microscopic scratches on the glass provide nucleation sites.[2]

-

Seeding: Add a tiny crystal of the pure product (a "seed crystal") to the solution. This provides a template for further crystal growth.

-

-

Increase Supersaturation:

-

Problem: My final crystal yield is disappointingly low.

-

The Science Behind the Problem: A low yield can result from several experimental errors. Using an excessive amount of solvent is a primary cause, as a significant portion of the product will remain dissolved in the mother liquor.[7] Another common issue is premature crystallization during a hot filtration step, where the product crystallizes on the filter paper or in the funnel stem.[11]

-

Strategic Solutions:

-

Minimize Solvent Volume: Always use the minimum amount of hot solvent required to fully dissolve the compound. This ensures the solution is saturated and will yield a good crop of crystals upon cooling.[4]

-

Optimize Hot Filtration: To prevent premature crystallization, ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated.[3][9] This can be done by placing it in an oven or by allowing hot solvent vapors to heat it. Using a stemless funnel also helps prevent clogging.[3]

-

Recover a Second Crop: Do not discard the mother liquor immediately. Concentrate it by boiling off about half the solvent and then cool the remaining solution. This will often yield a second, though slightly less pure, crop of crystals.[4]

-

Problem: The recrystallized product is colored, or its melting point is still broad.

-

The Science Behind the Problem: A persistent color indicates the presence of highly conjugated, colored impurities that were not removed. A broad melting point signifies that the product is still significantly impure.[12] This can happen if the impurities have similar solubility profiles to the target compound, leading to their co-crystallization, or if the cooling process was too rapid, trapping impurities within the growing crystals.[9]

-

Strategic Solutions:

-

Use Activated Charcoal: For colored impurities, add a small amount of activated charcoal to the hot solution before filtration.[4][11] Charcoal has a high surface area and adsorbs large, colored molecules. Use sparingly, as it can also adsorb your product.

-

Perform a Second Recrystallization: If the product remains impure, a second recrystallization is necessary. Consider using a different solvent system, as this may alter the solubility of the problematic impurity relative to your product, leading to better separation.[12]

-

Ensure Slow Cooling: The importance of slow, undisturbed cooling cannot be overstated. It allows for the selective incorporation of only the desired molecules into the crystal lattice, excluding impurities.[9]

-

Data Summary: Solvent Selection Guide

The polarity and functionality of 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid suggest that polar to moderately polar solvents are most effective. The following table provides general solubility guidance for carboxylic acids to aid in your initial solvent screening.

| Solvent | Polarity | Boiling Point (°C) | Suitability for Oxazolecarboxylic Acids |

| Water | High | 100 | Good for highly polar compounds; often used as an anti-solvent with alcohols.[4][5] |

| Methanol | High | 65 | Good general-purpose polar solvent, easily removed.[4] |

| Ethanol | High | 78 | Excellent general-purpose solvent, often used in a mixture with water.[4][7] |